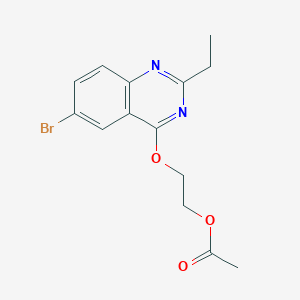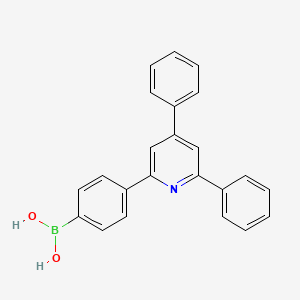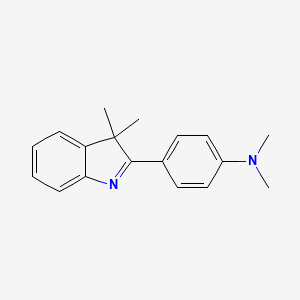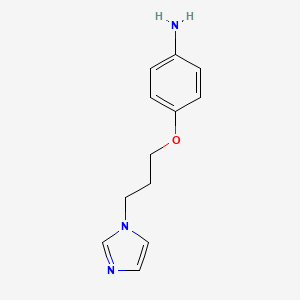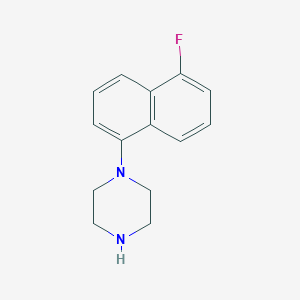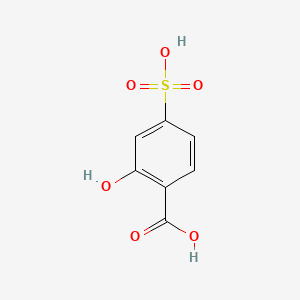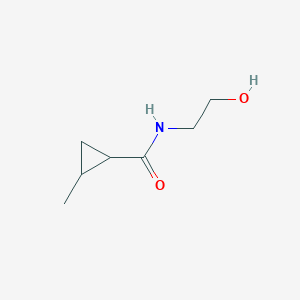
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide is a chemical compound with a unique structure that includes a cyclopropane ring, a carboxamide group, and a hydroxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
2-methylcyclopropane-1-carboxylic acid+ethanolamine→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-methylcyclopropane-1-carboxylic acid derivative.
Reduction: N-(2-aminoethyl)-2-methylcyclopropane-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)-ethylenediamine
- N-(2-hydroxyethyl)-2-pyrrolidone
- N-(2-hydroxyethyl)-piperazine
Uniqueness
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(5)7(10)8-2-3-9/h5-6,9H,2-4H2,1H3,(H,8,10) |
Clé InChI |
HBDSZFMQGKONPI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


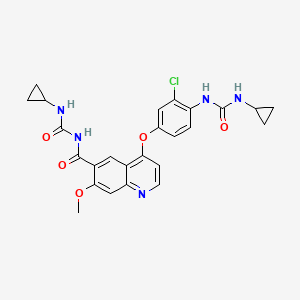
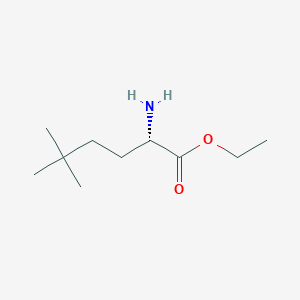
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
